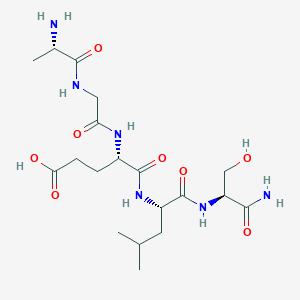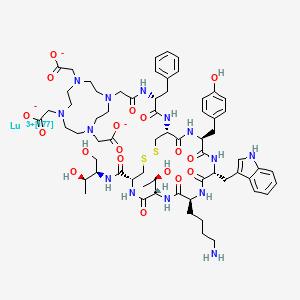
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine, also known as Z-L-Aha-OH (DCHA), is a click chemistry reagent containing an azide group. It is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions are fundamental in the field of click chemistry, which is widely used for bioconjugation and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as DBCO or BCN
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. .
SPAAC: Does not require a catalyst and is typically carried out in aqueous or organic solvents at room temperature
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugation reactions
Biology: Employed in labeling biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking studies
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery
Industry: Applied in the production of functional materials and polymers with specific properties
Wirkmechanismus
The mechanism of action of (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves the reaction of its azide group with alkyne groups to form a stable triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug discovery applications. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-L-Aha-OH: Similar to (2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine but without the dicyclohexylamine (DCHA) component
DBCO-PEG4-NHS Ester: Another click chemistry reagent used for SPAAC reactions
BCN-PEG4-NHS Ester: Similar to DBCO-PEG4-NHS Ester but with a different alkyne group
Uniqueness
This compound is unique due to its high efficiency and specificity in click chemistry reactions. The presence of the DCHA component enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds .
Eigenschaften
IUPAC Name |
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXXNIKKZNJTKM-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








